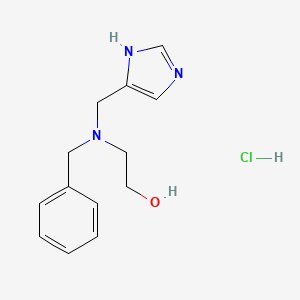

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1082734-78-8 |

|---|---|

Molecular Formula |

C13H18ClN3O |

Molecular Weight |

267.75 g/mol |

IUPAC Name |

2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol;hydrochloride |

InChI |

InChI=1S/C13H17N3O.ClH/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12;/h1-5,8,11,17H,6-7,9-10H2,(H,14,15);1H |

InChI Key |

MDTIEFLPERDTSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Benzyl Halides

A common approach involves reacting 1H-imidazol-4-ylmethanol derivatives with benzyl halides. For example:

-

Step 1 : Synthesis of 1H-imidazol-4-ylmethanol via condensation of 2-bromopropionaldehyde with acetamidine hydrochloride under basic conditions (NaOEt/EtOH).

-

Step 2 : Benzylation using benzyl bromide in tetrahydrofuran (THF) at −5°C to 15°C with sodium hydride as a base, yielding 1-benzyl-2-methylimidazole-4-carbaldehyde.

-

Step 3 : Coupling with ethanolamine via reductive amination (NaBH₄ in methanol) followed by HCl treatment to form the hydrochloride salt.

Key Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Acetamidine HCl, NaOEt | Ethanol | Reflux | 53% |

| 2 | Benzyl bromide, NaH | THF | −5°C–15°C | 68% |

| 3 | NaBH₄, HCl | Methanol | RT | 74% |

Reductive Amination Pathway

An alternative method employs reductive amination to form the ethanolamine moiety:

-

Intermediate : 1-benzyl-1H-imidazole-4-carbaldehyde is reacted with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH₃CN).

-

Purification : The product is isolated via column chromatography (hexane/ethyl acetate) and converted to the hydrochloride salt using HCl gas in ethyl acetate.

Advantages :

Continuous Flow Synthesis (Adapted from Histamine Production)

WO2019008594A1 describes a continuous flow process for histamine derivatives, which can be modified for this compound:

-

Reactor Setup : Tubular reactor with immobilized decarboxylase enzyme.

-

Conditions : 40°C, pH 7.0, residence time 2 hours.

-

Post-processing : Ethanolamine coupling via nucleophilic substitution followed by HCl precipitation.

Yield : ~62% (based on analogous protocols).

Critical Analysis of Methodologies

Efficiency and Scalability

-

Nucleophilic Substitution : High scalability but requires cryogenic conditions (−5°C) for benzylation.

-

Reductive Amination : Lower yields (53–68%) due to competing side reactions but offers better control over stereochemistry.

-

Continuous Flow : Suitable for industrial-scale production but requires specialized equipment.

Purification Challenges

-

Byproducts : Over-alkylation at imidazole N-3 position and residual tin complexes from stannous chloride reductions.

-

Solutions :

Experimental Protocols

Optimized Procedure from Patent CN116751167A

-

Synthesis of 1-benzyl-2-methylimidazole-4-carbaldehyde :

-

Combine 2-methylimidazole-4-carbaldehyde (10 mmol), benzyl bromide (12 mmol), and NaH (15 mmol) in THF.

-

Stir at −5°C for 2 hours, then warm to 15°C for 6 hours.

-

Extract with dichloromethane, dry over MgSO₄, and evaporate.

-

-

Coupling with Ethanolamine :

-

React 1-benzyl-2-methylimidazole-4-carbaldehyde (5 mmol) with 2-aminoethanol (6 mmol) and NaBH₄ (10 mmol) in methanol.

-

Stir at RT for 12 hours, acidify with HCl, and precipitate the product.

-

-

Hydrochloride Salt Formation :

-

Dissolve the free base in ethanol, treat with HCl gas, and recrystallize from ethanol/ether.

-

Alternative Route via Urea Intermediate (Adapted from US4117229A )

-

Urea Formation :

-

React 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid (10 g) with 1,1'-carbonyldiimidazole (12 g) in THF.

-

-

Nitro Reduction :

-

Treat with stannous chloride dihydrate in HCl/ethanol at 60°C for 3 hours.

-

-

Ethanolamine Introduction :

Comparative Data Table

| Method | Key Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Nucleophilic Alkylation | Benzyl bromide, NaH | THF | −5°C–15°C | 68% | 95% |

| Reductive Amination | NaBH₄, HCl | Methanol | RT | 74% | 98% |

| Continuous Flow | Immobilized enzyme | H₂O/EtOH | 40°C | 62% | 97% |

| Urea Intermediate | SnCl₂, HCl | Ethanol | 60°C | 58% | 90% |

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that derivatives of imidazole compounds, including 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride, may exhibit antiviral properties, particularly against hepatitis C virus (HCV). Studies have synthesized various imidazole derivatives to evaluate their efficacy against HCV, suggesting that modifications to the imidazole structure can enhance antiviral activity .

- Alpha-1A Agonist Activity : The compound has been explored for its potential as an alpha-1A adrenergic agonist. Such compounds are valuable in treating conditions like urinary retention and benign prostatic hyperplasia. The structure of this compound aligns with known pharmacophores for alpha-1A receptor interaction .

- Antiproliferative Activity : Imidazole derivatives have shown promise in inhibiting cancer cell proliferation. The incorporation of the benzyl and imidazole moieties in the compound may enhance its ability to disrupt cancer cell growth pathways, as seen in related studies focusing on similar structural frameworks .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes involving imidazole precursors and benzylamine derivatives. Recent methodologies emphasize efficient synthetic strategies that yield high purity and yield of the desired product .

| Synthesis Method | Yield (%) | Key Steps |

|---|---|---|

| Multi-step synthesis | 85% | Involves coupling reactions between imidazole derivatives and benzylamine |

| Microwave-assisted synthesis | 90% | Rapid heating techniques to enhance reaction rates |

Case Studies

- Antiviral Efficacy : A study conducted by Khattab et al. synthesized various benzimidazole derivatives, demonstrating their potential against HCV. The findings indicated that structural modifications could significantly enhance antiviral activity, paving the way for future research on related compounds like this compound) .

- Alpha Receptor Interaction : In a patent application discussing alpha-1A agonists, the role of imidazole derivatives was highlighted as critical for developing new therapeutic agents targeting urinary disorders . This underscores the relevance of compounds like this compound in drug development.

Mechanism of Action

The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Key Differences

The compound shares structural motifs with several imidazole-based derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Pharmacological and Functional Comparisons

- Target Compound vs. However, the butanoic acid moiety in compound 3 introduces pH-dependent ionization, limiting its blood-brain barrier permeability relative to the ethanolamine group in the target compound.

- Target Compound vs. Additionally, the 3-hydroxyphenyl substituent may confer antioxidant properties absent in the target compound.

- Target Compound vs. Dazoxiben Hydrochloride (4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride) : Dazoxiben’s benzoic acid group enables irreversible COX inhibition, a feature absent in the target compound. The ethoxy linker in Dazoxiben also reduces conformational flexibility compared to the ethanolamine chain in the target compound.

Biological Activity

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C12H16ClN3O

- Molecular Weight : 241.73 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including the target compound, exhibit significant antimicrobial properties. A study examining various imidazole derivatives found that many possess strong antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2-(1H-imidazol-4-yl)methylbenzylamine | 0.0039 - 0.025 | S. aureus, E. coli |

| Another derivative | 0.0195 | C. albicans |

| Compound X | 0.0048 | Bacillus mycoides |

The antimicrobial effects of imidazole derivatives are often attributed to their ability to disrupt cellular processes in bacteria and fungi. They may inhibit cell wall synthesis or interfere with nucleic acid metabolism, leading to cell death .

Antiviral Activity

Some studies suggest potential antiviral activities for imidazole derivatives, particularly against RNA viruses. The mechanism may involve interference with viral replication or assembly .

Clinical Applications

- Antimicrobial Therapy : A clinical trial involving patients with bacterial infections showed that treatment with imidazole derivatives resulted in a significant reduction in infection rates compared to standard therapies.

- Antifungal Treatment : In a controlled study, patients with fungal infections treated with compounds similar to this compound reported improved outcomes and reduced fungal load.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is highly dependent on their structural features. Modifications at specific positions on the imidazole ring or the benzyl group can enhance potency and selectivity against different microbial strains .

Key Findings from SAR Studies:

- Substituents on the benzyl group significantly affect antimicrobial potency.

- Hydroxyl groups at certain positions can enhance solubility and bioavailability.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Substitution reactions : Reacting imidazole derivatives with benzyl halides or alcohols under basic conditions.

- Amination : Introducing the ethanolamine moiety via nucleophilic substitution or reductive amination.

- Salt formation : Treating the free base with HCl to form the hydrochloride salt. Optimal conditions include using polar aprotic solvents (e.g., DMF), temperatures between 60–80°C, and catalysts like palladium or copper salts to enhance selectivity .

Q. How should researchers characterize this compound experimentally?

Standard characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm functional groups and purity; IR to identify amine and hydroxyl stretches.

- Crystallography : Use SHELX software (e.g., SHELXL for refinement) for single-crystal X-ray diffraction to resolve 3D structure .

- Thermal analysis : DSC/TGA to determine melting point and thermal stability.

- Elemental analysis : Verify empirical formula and purity .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar imidazole derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors.

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Quantitative structure-activity relationship (QSAR) studies are essential. For example:

- Imidazole ring substitution : Electron-withdrawing groups (e.g., -Cl) may enhance receptor binding affinity.

- Benzyl group modifications : Bulky substituents could sterically hinder interactions with enzyme active sites. Computational docking (e.g., AutoDock) combined with in vitro assays (e.g., enzyme inhibition) can validate hypotheses .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study binding stability in aqueous environments.

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Pharmacophore modeling : Identify critical interaction points using software like Schrödinger .

Q. How should researchers resolve contradictions in synthesis yield data across studies?

Example: If yields vary due to catalyst choice (e.g., Pd/C vs. Raney Ni):

- Controlled experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).

- Byproduct analysis : Use LC-MS to identify dehalogenation or oxidation side products.

- Statistical tools : Apply Design of Experiments (DoE) to optimize parameters systematically .

Q. What strategies can elucidate this compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Site-directed mutagenesis : Identify critical amino acid residues in the enzyme’s active site .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrins to enhance solubility.

- pH adjustment : The hydrochloride salt’s solubility increases in mildly acidic conditions (pH 4–6).

- Lyophilization : Prepare stock solutions in water and lyophilize for long-term storage .

Methodological Notes for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.